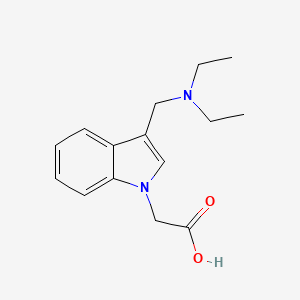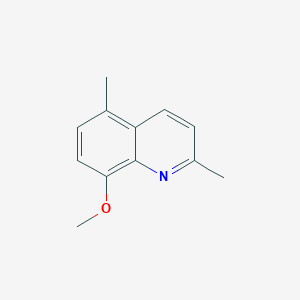
2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid
Overview
Description
2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid is a chemical compound characterized by its unique structure, which includes a pyrimidinylsulfanyl group attached to a 2-methyl-propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-diaminopyrimidine and 2-methyl-propionic acid chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. A suitable solvent, such as dichloromethane, is used, and the reaction is typically conducted at a temperature range of 0°C to room temperature.
Catalysts: A catalyst, such as triethylamine, may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction conditions is common to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfonic acids, sulfonyl chlorides.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: N-substituted derivatives of the pyrimidinylsulfanyl group.
Scientific Research Applications
2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antimalarial, antitumor, and anti-inflammatory agents.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimalarial applications, the compound may inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid: A closely related compound with a butyric acid moiety instead of a 2-methyl-propionic acid group.
S-2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-N-(1-phenyl-ethyl)-acetamide: Another derivative with an acetamide group and a phenyl group.
Uniqueness: 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its similar compounds. These properties make it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c1-8(2,6(13)14)15-7-11-4(9)3-5(10)12-7/h3H,1-2H3,(H,13,14)(H4,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIUIVDLPSVJPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SC1=NC(=CC(=N1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine](/img/structure/B3162532.png)
amino]-acetic acid](/img/structure/B3162538.png)




![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-1-yl)-acetic acid](/img/structure/B3162578.png)


![3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3162610.png)



